molecular formula C22H27N3O4 B2975672 N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1351645-37-8

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2975672
CAS No.: 1351645-37-8
M. Wt: 397.475
InChI Key: VGHGLPZFEKWQJK-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetically derived small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a hybrid structure that combines a 2,5-dimethylfuran moiety, a 1,2,3,4-tetrahydroquinoline system, and an ethanediamide linker. The presence of the tetrahydroquinoline scaffold, a common feature in many bioactive molecules, suggests potential for interaction with a variety of enzymatic targets and receptor families. The specific research applications for this compound are not fully characterized, but its molecular architecture indicates it may be a valuable candidate for use in high-throughput screening assays, particularly in oncology and neuroscience research. The molecule's properties make it a sophisticated tool for investigating structure-activity relationships (SAR), potentially leading to the development of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety and stability tests prior to use.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-13(2)22(28)25-9-5-6-16-7-8-18(11-19(16)25)24-21(27)20(26)23-12-17-10-14(3)29-15(17)4/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHGLPZFEKWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and tetrahydroquinoline intermediates. The furan ring can be synthesized through the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) using metal catalysts such as palladium or ruthenium . The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce more saturated ethanediamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134)

T134 () shares functional similarities with the target compound, such as heterocyclic and aromatic components. Below is a comparative analysis:

Key Observations :
  • Linker Diversity : The ethanediamide linker in the target compound may confer conformational rigidity compared to T134’s flexible triarylmethane core.
  • Electron-Withdrawing Groups : T134’s trifluoromethyl group enhances metabolic stability, whereas the target compound’s dimethylfuran may improve solubility.

Pharmacological Comparison Using Litchfield-Wilcoxon Methodology

While direct dose-effect data for the target compound are absent, provides a framework for comparing pharmacological parameters (e.g., median effective dose, slope, and confidence limits) if such studies were conducted:

Table 2: Hypothetical Pharmacokinetic Comparison
Parameter Target Compound (Hypothetical) T134 (Hypothetical)
ED50 ~50 mg/kg ~75 mg/kg
Slope of Dose-Effect Curve Steep (indicating high potency) Moderate
Confidence Limits (95%) ±10 mg/kg ±15 mg/kg
  • Methodology : The Litchfield-Wilcoxon method could statistically validate potency differences via parallelism tests of dose-response curves.

Research Findings and Limitations

  • Structural Insights: The tetrahydroquinoline moiety in the target compound may offer superior target binding compared to T134’s pyrimidine, as seen in kinase inhibitors.
  • Analytical Challenges : The absence of experimental data for the target compound limits direct pharmacological comparisons.

Biological Activity

The compound N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylfuran moiety and a tetrahydroquinoline structure, which are known for their diverse biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Information

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 305.39 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Antioxidant Activity : The dimethylfuran component is known for its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : The tetrahydroquinoline moiety may interact with enzymes involved in metabolic pathways, influencing processes such as neurotransmitter regulation.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, affecting signaling pathways related to inflammation and cell growth.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Anti-inflammatory Properties : Some studies have shown that derivatives of tetrahydroquinoline can reduce inflammation in animal models.
  • Neuroprotective Effects : Compounds containing furan rings have been associated with neuroprotective effects in neurodegenerative disease models.
  • Anticancer Potential : Preliminary studies suggest that related compounds may inhibit cancer cell proliferation through various mechanisms.

Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of a similar compound in mice subjected to oxidative stress. Results indicated a significant reduction in neuronal damage and improved behavioral outcomes compared to control groups. This suggests potential applications in neurodegenerative diseases.

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of tetrahydroquinoline derivatives. In vitro assays demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed apoptosis induction as a key pathway.

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of furan derivatives showed that they effectively reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages. This highlights the potential for therapeutic applications in inflammatory diseases.

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